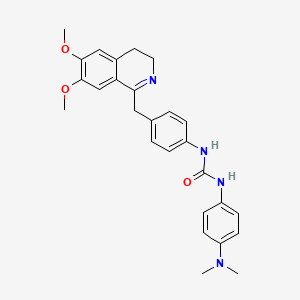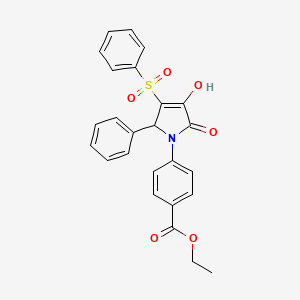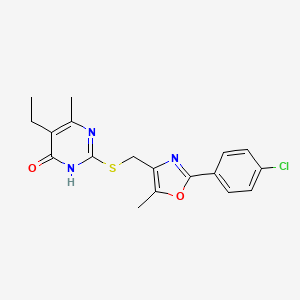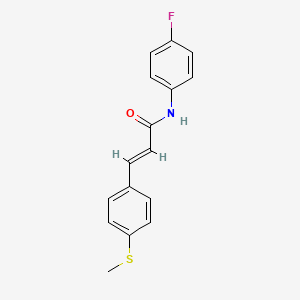![molecular formula C28H29N3O6 B2769502 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899921-85-8](/img/structure/B2769502.png)
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , have been synthesized and evaluated for their antitumor activities. These compounds, including derivatives with trimethoxyphenyl acetamide structures, demonstrated broad-spectrum antitumor activity, showcasing their potential as effective chemotherapeutic agents. The study highlighted the compounds' efficacy by comparing their GI50 values with the positive control, 5-FU, indicating their superior potency in inhibiting tumor growth across various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activities
Compounds structurally similar to 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide have been explored for their antimicrobial properties. Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against microbial strains revealed significant activity, illustrating the potential of quinazolinone derivatives as potent antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, akin to the compound of interest, were synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, specific derivatives showed potent analgesic and anti-inflammatory activities, indicating their therapeutic potential for managing pain and inflammation while exhibiting minimal ulcerogenic potential compared to aspirin (V. Alagarsamy et al., 2015).
Molecular Docking Studies
The compound and its derivatives have been subjects of molecular docking studies to predict their interaction with biological targets. A study involving DFT and experimental investigations of vibrational spectroscopy and molecular docking highlighted the structural and functional insights of quinazolinone derivatives, demonstrating their inhibitory activity against specific cancer-related proteins and their potential as anti-cancer agents (A. El-Azab et al., 2016).
Synthesis Methodologies
The compound's synthesis and characterization play a crucial role in its applications in scientific research. Novel synthesis methodologies, including the S-arylation method, have been developed to prepare quinazolinone-based derivatives efficiently. These methodologies not only facilitate the production of these compounds but also enable further exploration of their biological activities and therapeutic potentials (Y. Riadi et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile, which is then reacted with anthranilic acid to form 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.1 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 eq) to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 5: Dissolve the product in acetic acid and add anthranilic acid (1.1 eq) and sulfuric acid (catalytic). Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and add sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 7: Purify the product by column chromatography using ethyl acetate as the eluent.", "Step 8: Recrystallize the product from ethanol to obtain the final compound." ] } | |
| 899921-85-8 | |
Molekularformel |
C28H29N3O6 |
Molekulargewicht |
503.555 |
IUPAC-Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-6-29(19-11-9-10-18(2)14-19)25(32)17-30-22-13-8-7-12-21(22)27(33)31(28(30)34)20-15-23(35-3)26(37-5)24(16-20)36-4/h7-16H,6,17H2,1-5H3 |
InChI-Schlüssel |
MVVVISCCCDBRBZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)
![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)
![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)
![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)

![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)
![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)

